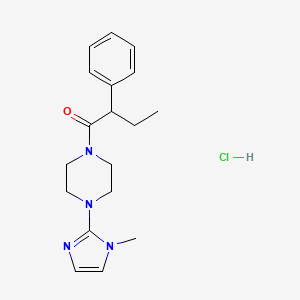![molecular formula C12H13N3O2S B3006881 1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1351594-73-4](/img/structure/B3006881.png)
1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide, also known by its chemical formula C8H9N3OS , is a compound with a unique heterocyclic structure. It contains a thiazole ring fused to an azetidine ring, along with a carboxamide functional group. The compound’s molecular weight is approximately 195.244 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the reaction between 6-methoxybenzo[d]thiazole-2-carbonyl chloride and hydrazine hydrate . This reaction yields the desired product, this compound. The synthetic route may vary depending on the specific research context .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Heterocyclic Compounds : This compound serves as a precursor in synthesizing various heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These synthesized compounds exhibit potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Alkylation of Penicillanates : The compound's structure allows selective cleavage of thiazolidine rings, leading to the formation of non-fused β-lactam ring structures, which are crucial in antibiotic development (Clayton et al., 1971).
Biomedical Applications
Antimicrobial Activity : It plays a significant role in the development of new antimicrobial agents. Compounds derived from it have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal isolates, indicating its potential in addressing antibiotic resistance (Gilani et al., 2016).
Synthesis of Thiopeptide Antibiotics : It is utilized in the total synthesis of thiopeptide antibiotics like amythiamicin D, which have reported activity against MRSA and malaria. This showcases its role in developing treatments for challenging infectious diseases (Hughes et al., 2005).
Serotonin-3 (5-HT3) Receptor Antagonists : Derivatives of this compound have shown high affinity for 5-HT3 receptors, indicating its potential in developing treatments for disorders related to serotonin imbalance, such as depression and anxiety (Kuroita et al., 1996).
Cytotoxicity and Antitumor Activity : Its derivatives have been evaluated for cytotoxicity against various cancer cell lines, suggesting its potential use in cancer research and therapy (Hassan et al., 2014).
Anticonvulsant Agents : Compounds synthesized from this chemical have demonstrated significant anticonvulsant activity, making it a valuable compound in developing new treatments for seizure disorders (Ugale et al., 2012).
Properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-17-8-2-3-9-10(4-8)18-12(14-9)15-5-7(6-15)11(13)16/h2-4,7H,5-6H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUITFSDEQXFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006799.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B3006800.png)

![N-Methyl-N-[2-oxo-2-[2-[4-[(5-phenyltetrazol-2-yl)methyl]benzoyl]hydrazinyl]ethyl]prop-2-enamide](/img/structure/B3006804.png)


![4-(2-chlorobenzyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3006809.png)





![methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B3006820.png)
![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride](/img/structure/B3006821.png)
